molecular formula C10H13IS B12562806 Benzene, [(3-iodobutyl)thio]- CAS No. 190672-04-9

Benzene, [(3-iodobutyl)thio]-

Cat. No.: B12562806
CAS No.: 190672-04-9
M. Wt: 292.18 g/mol
InChI Key: QIGIAQVPZKYRBX-UHFFFAOYSA-N
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Description

Benzene, [(3-iodobutyl)thio]- is a benzene derivative featuring a thioether group (-S-) substituted with a 3-iodobutyl chain. This compound combines the aromatic stability of benzene with the reactivity of a sulfur-linked alkyl iodide. The iodine atom introduces significant steric and electronic effects, making it distinct from simpler thioethers or halogenated benzene derivatives.

Properties

CAS No.

190672-04-9

Molecular Formula

C10H13IS

Molecular Weight

292.18 g/mol

IUPAC Name

3-iodobutylsulfanylbenzene

InChI

InChI=1S/C10H13IS/c1-9(11)7-8-12-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3

InChI Key

QIGIAQVPZKYRBX-UHFFFAOYSA-N

Canonical SMILES

CC(CCSC1=CC=CC=C1)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, [(3-iodobutyl)thio]- typically involves the reaction of benzene with 3-iodobutyl thiol under specific conditions. One common method is the nucleophilic substitution reaction where the thiol group displaces a leaving group on the benzene ring. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution .

Industrial Production Methods: Industrial production of Benzene, [(3-iodobutyl)thio]- may involve large-scale nucleophilic substitution reactions using automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products .

Chemical Reactions Analysis

Types of Reactions: Benzene, [(3-iodobutyl)thio]- undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Palladium catalysts, boronic acids.

Major Products:

Scientific Research Applications

Benzene, [(3-iodobutyl)thio]- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzene, [(3-iodobutyl)thio]- involves its interaction with molecular targets through its thioether and iodine functional groups. The thioether group can participate in nucleophilic and electrophilic reactions, while the iodine atom can undergo substitution reactions. These interactions can affect various molecular pathways, depending on the specific application and target .

Comparison with Similar Compounds

Structural Analogues

a) Benzene, 1-chloro-4-[(chloromethyl)thio]- (CAS 7205-90-5)
  • Structure : Contains a chloromethylthio group (-S-CH2Cl) attached to benzene.
  • Key Differences : Replacement of chlorine with iodine in the target compound increases molecular weight (due to iodine’s larger atomic mass) and alters reactivity. Iodine’s polarizability enhances susceptibility to nucleophilic substitution compared to chlorine .
  • Thermodynamic Data : The chlorinated analogue has a calculated boiling point (Tboilr) of 401.70 K at 1.60 kPa, as reported by NIST. The iodinated variant likely exhibits a higher boiling point due to increased molecular mass and van der Waals interactions .
b) Benzenethiol (CAS 108-98-5)
  • Structure : Features a thiol (-SH) group directly attached to benzene.
  • Key Differences : The target compound’s thioether group (-S-) is less acidic (pKa ~10–12 for thioethers vs. ~6–8 for thiols) and less prone to oxidation. This makes [(3-iodobutyl)thio]-benzene more stable under basic conditions but less reactive in disulfide formation .
c) Benzene, (3-iodopropyl) (CAS N/A)
  • Structure : A benzene ring with a 3-iodopropyl chain but lacking the thioether linkage.
  • The thioether in the target compound may enhance solubility in polar aprotic solvents .

Physicochemical Properties

Property Benzene, [(3-iodobutyl)thio]- (Inferred) Benzene, 1-chloro-4-[(chloromethyl)thio]- Benzenethiol
Molecular Weight ~260–280 g/mol 203.12 g/mol 110.18 g/mol
Boiling Point >400 K (estimated) 401.70 K (at 1.60 kPa) 169–170 °C
Reactivity High (iodine as leaving group) Moderate (chlorine less reactive) High (thiol)
Polarity Moderate (S and I enhance polarity) Moderate (Cl and S) Low (S-H)

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing [(3-iodobutyl)thio]-benzene, and how can reaction conditions be optimized?

  • Methodological Answer: The compound is typically synthesized via nucleophilic substitution, where a thiolate reacts with 1-iodo-3-butyl iodide. Key parameters include:

  • Solvent Choice: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity and reduce side reactions .
  • Temperature Control: Lower temperatures (0–25°C) minimize elimination byproducts from the 3-iodobutyl group.
  • Atmosphere: Inert conditions (N₂/Ar) prevent oxidation of the thiol intermediate .
  • Purification: Column chromatography with silica gel or recrystallization improves purity. Validate yield via GC-MS or NMR .

Q. Which spectroscopic techniques are most reliable for characterizing [(3-iodobutyl)thio]-benzene?

  • Methodological Answer:

  • NMR Spectroscopy: ¹H and ¹³C NMR identify the thioether (-S-) linkage (δ ~2.5–3.5 ppm for SCH₂) and iodine's electronic effects on adjacent protons .
  • Mass Spectrometry (MS): High-resolution MS confirms molecular weight (e.g., m/z 294.03 for C₁₀H₁₃IS) and fragmentation patterns (e.g., loss of I· or C₄H₈S) .
  • IR Spectroscopy: The C-S stretch (600–700 cm⁻¹) and absence of -SH (2500–2600 cm⁻¹) confirm successful thioether formation .

Q. How does the 3-iodobutyl substituent affect the compound’s stability under varying storage conditions?

  • Methodological Answer:

  • Photodegradation Risk: The C-I bond is photosensitive. Store in amber vials at –20°C to prevent iodine loss or radical formation .
  • Thermal Stability: Conduct thermogravimetric analysis (TGA) to assess decomposition temperatures. DSC can detect phase transitions or exothermic degradation .
  • Moisture Sensitivity: Karl Fischer titration monitors water content; anhydrous storage (e.g., molecular sieves) prevents hydrolysis of the thioether .

Advanced Research Questions

Q. What strategies mitigate competing elimination pathways during synthesis of [(3-iodobutyl)thio]-benzene?

  • Methodological Answer:

  • Kinetic Control: Slow addition of the thiolate to the alkyl iodide reduces base concentration, suppressing β-elimination .
  • Solvent Effects: Use DMSO to stabilize the transition state for substitution over elimination.
  • Catalysis: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction efficiency in biphasic systems .
  • Monitoring: Real-time FTIR or inline GC-MS detects intermediates like 1-iodobut-2-ene, guiding adjustments in reaction conditions .

Q. How can computational modeling predict the reactivity of the thioether group in cross-coupling reactions?

  • Methodological Answer:

  • DFT Studies: Calculate bond dissociation energies (BDEs) for the C-S and C-I bonds to evaluate their susceptibility to cleavage in reactions like Ullmann coupling .
  • Electrostatic Potential Maps: Visualize electron density around sulfur to predict nucleophilic/electrophilic sites. Compare with fluorinated analogs (e.g., ’s 1-fluoro-4-[(2,2,2-trifluoroethyl)thio]benzene) to assess electronic effects .
  • Transition-State Modeling: Use Gaussian or ORCA to simulate intermediates in Pd-catalyzed couplings, optimizing ligand selection (e.g., PPh₃ vs. Xantphos) .

Q. What challenges arise in analyzing trace impurities in [(3-iodobutyl)thio]-benzene using GC-MS?

  • Methodological Answer:

  • Column Selection: High-polarity columns (e.g., DB-WAX) resolve co-eluting impurities like unreacted thiols or iodobutane isomers .
  • Detection Limits: Employ selective ion monitoring (SIM) for iodine-specific fragments (e.g., m/z 127 for I⁻) to enhance sensitivity .
  • Quantification: Use ASTM D7504-20 guidelines for trace aromatic impurities, calibrating with internal standards (e.g., deuterated toluene) .

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